molecular formula C14H11N3O3S2 B12509933 (Z)-methyl 2-(5-((hydroxyimino)methyl)imidazo[2,1-b]thiazol-6-ylthio)benzoate

(Z)-methyl 2-(5-((hydroxyimino)methyl)imidazo[2,1-b]thiazol-6-ylthio)benzoate

Cat. No.: B12509933
M. Wt: 333.4 g/mol
InChI Key: KFTJKVYLDYQBGJ-UHFFFAOYSA-N
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Description

(Z)-methyl 2-(5-((hydroxyimino)methyl)imidazo[2,1-b]thiazol-6-ylthio)benzoate is a complex organic compound featuring an imidazo[2,1-b]thiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 2-(5-((hydroxyimino)methyl)imidazo[2,1-b]thiazol-6-ylthio)benzoate typically involves multi-step organic reactions. One common method includes the condensation of appropriate thiazole and imidazole derivatives, followed by the introduction of the hydroxyimino group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-methyl 2-(5-((hydroxyimino)methyl)imidazo[2,1-b]thiazol-6-ylthio)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The thiazole and imidazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-methyl 2-(5-((hydroxyimino)methyl)imidazo[2,1-b]thiazol-6-ylthio)benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug development and other therapeutic applications.

Medicine

In medicine, this compound is investigated for its potential pharmacological properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making it a promising candidate for further drug development.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of (Z)-methyl 2-(5-((hydroxyimino)methyl)imidazo[2,1-b]thiazol-6-ylthio)benzoate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, while the imidazo[2,1-b]thiazole core can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[2,1-b]thiazole derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Hydroxyimino derivatives: Compounds with the hydroxyimino group exhibit similar reactivity but may have different core structures.

Uniqueness

(Z)-methyl 2-(5-((hydroxyimino)methyl)imidazo[2,1-b]thiazol-6-ylthio)benzoate is unique due to its combination of the imidazo[2,1-b]thiazole core and the hydroxyimino group. This combination allows for a wide range of chemical reactions and biological interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C14H11N3O3S2

Molecular Weight

333.4 g/mol

IUPAC Name

methyl 2-[5-(hydroxyiminomethyl)imidazo[2,1-b][1,3]thiazol-6-yl]sulfanylbenzoate

InChI

InChI=1S/C14H11N3O3S2/c1-20-13(18)9-4-2-3-5-11(9)22-12-10(8-15-19)17-6-7-21-14(17)16-12/h2-8,19H,1H3

InChI Key

KFTJKVYLDYQBGJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1SC2=C(N3C=CSC3=N2)C=NO

Origin of Product

United States

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